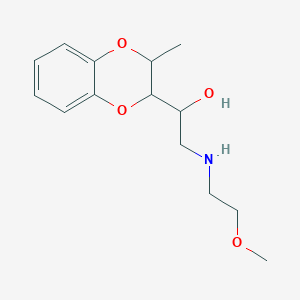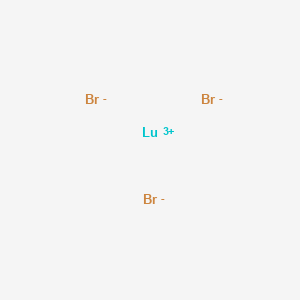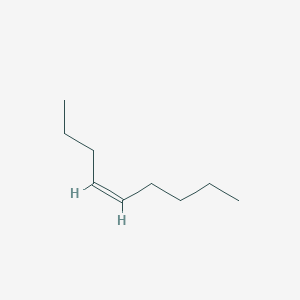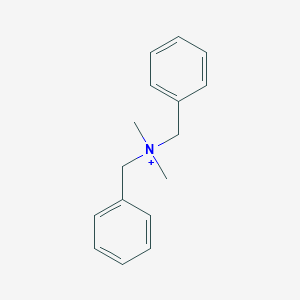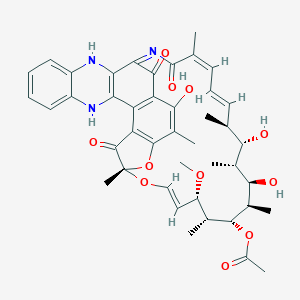
Rifazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a synthetic derivative of rifampicin, which is a well-known antibiotic used in the treatment of tuberculosis. Rifazine has been found to possess various biochemical and physiological effects, making it a promising candidate for use in scientific research. In
Mécanisme D'action
Rifazine exerts its effects by inhibiting the activity of RNA polymerase, which is an enzyme involved in the transcription of genetic material. This inhibition leads to the suppression of gene expression, resulting in the reduction of protein synthesis. Rifazine has also been found to inhibit the activity of various enzymes involved in the biosynthesis of nucleotides, which are essential components of DNA and RNA.
Biochemical and Physiological Effects:
Rifazine has been found to possess various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Rifazine has also been found to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, Rifazine has been found to possess anti-viral properties by inhibiting the replication of various viruses.
Avantages Et Limitations Des Expériences En Laboratoire
Rifazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It has also been found to possess a broad range of biological activities, making it a useful tool for studying various biological processes. However, the low yield of Rifazine makes it an expensive compound to produce, which can limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for the use of Rifazine in scientific research. One potential direction is the development of new drugs and therapies based on Rifazine. Another potential direction is the synthesis of novel derivatives of Rifazine with improved biological activities. Additionally, Rifazine could be used in the development of new diagnostic tools for various diseases. Overall, Rifazine has significant potential for use in scientific research, and further studies are needed to explore its full range of applications.
Méthodes De Synthèse
The synthesis of Rifazine involves the modification of the rifampicin molecule. The process involves the reaction of rifampicin with a series of reagents, resulting in the formation of Rifazine. The synthesis of Rifazine is a complex process that requires a high level of expertise and precision. However, the yield of Rifazine is relatively low, which makes it an expensive compound to produce.
Applications De Recherche Scientifique
Rifazine has been used extensively in scientific research due to its potential applications in various fields. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for use in the treatment of various diseases. Rifazine has also been used in the development of new drugs and therapies, as it can act as a lead compound for the synthesis of novel derivatives.
Propriétés
Numéro CAS |
10238-70-7 |
|---|---|
Nom du produit |
Rifazine |
Formule moléculaire |
C43H49N3O11 |
Poids moléculaire |
783.9 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-15,17,37-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,38-dioxa-24,27,34-triazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1(37),3,5(36),9,19,21,25,28,30,32,34-undecaen-13-yl] acetate |
InChI |
InChI=1S/C43H49N3O11/c1-19-13-12-14-20(2)42(53)46-34-33-32(44-26-15-10-11-16-27(26)45-33)29-30(38(34)51)37(50)24(6)40-31(29)41(52)43(8,57-40)55-18-17-28(54-9)21(3)39(56-25(7)47)23(5)36(49)22(4)35(19)48/h10-19,21-23,28,35-36,39,45,48-49,51H,1-9H3,(H,46,53)/b13-12+,18-17+,20-14-/t19-,21+,22+,23+,28-,35-,36+,39+,43-/m0/s1 |
Clé InChI |
WHAAGRVNWJAAQE-YUPOEVIASA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C(\C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)NC6=CC=CC=C6N3)/C |
SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=NC4=CC=CC=C4N3)C5=C6C(=C(C(=O)C5=C2O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |
SMILES canonique |
CC1C=CC=C(C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)NC6=CC=CC=C6N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)

![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)




